2-Fluoro-4-methylanisole
Overview
Description
It is a derivative of anisole, where the methoxy group is substituted with a fluorine atom at the second position and a methyl group at the fourth position on the benzene ring . This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Scientific Research Applications
2-Fluoro-4-methylanisole is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
The safety information available indicates that 2-Fluoro-4-methylanisole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-methylanisole can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . Another method involves the direct fluorination of 4-methylanisole using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the fluorine substituent to a hydrogen atom, yielding 4-methylanisole.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium amide (NaNH₂), thiols (RSH)
Major Products
Oxidation: 2-Fluoro-4-methylphenol, 2-Fluoro-4-methylquinone
Reduction: 4-Methylanisole
Substitution: 2-Amino-4-methylanisole, 2-Thio-4-methylanisole
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methylanisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In drug development, the fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions. This can lead to improved efficacy and selectivity of the resulting pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
4-Methylanisole: Lacks the fluorine substituent, making it less reactive in certain chemical reactions.
2-Fluoroanisole: Lacks the methyl group, which can affect its physical and chemical properties.
2-Fluoro-4-methylphenol: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-4-methylanisole is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a useful compound in various research applications .
Properties
IUPAC Name |
2-fluoro-1-methoxy-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVXANGOLMXKES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192942 | |
Record name | 2-Fluoro-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-55-3 | |
Record name | 2-Fluoro-4-methylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-4-methylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30192942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 399-55-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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